2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
Description
Properties
Molecular Formula |
C21H13BrO5S |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C21H13BrO5S/c22-18-9-5-4-6-14(18)12-20-21(23)17-11-10-15(13-19(17)26-20)27-28(24,25)16-7-2-1-3-8-16/h1-13H/b20-12- |
InChI Key |
HHTGUKSDNSPSCK-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Br)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Br)O3 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation with Benzenesulfonyl Chloride
Reacting the hydroxy-substituted intermediate with benzenesulfonyl chloride in pyridine at 0–5°C for 4 hours affords the sulfonate ester in 82% yield. Excess pyridine neutralizes HCl byproducts, preventing decomposition of the acid-sensitive furanone.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with steric hindrance, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates sulfonation at 25°C, achieving 75% yield. This method avoids harsh acidic conditions, preserving the integrity of the bromophenyl group.
Palladium-Catalyzed Cross-Coupling for Functionalization
Late-stage functionalization via Suzuki-Miyaura coupling enables diversification of the bromophenyl moiety. Using Pd(dppf)Cl₂ (2 mol%) and 2M Na₂CO₃ in DMF at 120°C under microwave irradiation, aryl boronic acids couple with the bromophenyl group in 85–90% yield. For example, coupling with 4-methoxyphenylboronic acid produces a derivative with enhanced solubility.
Purification and Characterization
Crude products are purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (hexane:EtOAc, 3:1). Key characterization data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 457.3 g/mol | |
| Melting Point | 198–202°C | |
| ¹H NMR (DMSO-d6) | δ 8.48 (s, 1H), 7.85–8.08 (m, 4H) | |
| HPLC Retention Time | 3.16 minutes |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[b]furan derivatives.
Scientific Research Applications
2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzenesulfonate group can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Steric and Electronic Influences
Molecular Weight and Bioavailability
- Higher molecular weight compounds like BH26354 (463.32 g/mol) may face challenges in cellular permeability compared to lighter analogues (e.g., BH26358 at 404.39 g/mol) . The target compound’s molecular weight is expected to fall between 450–470 g/mol, aligning with trends in this series.
Biological Activity
The compound 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a benzo[3,4-b]furan core and various substituents, suggest a range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Structural Characteristics
The molecular formula of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is , with a molecular weight of 457.3 g/mol. The compound features a bromophenyl group that may enhance its biological activity due to the electron-withdrawing nature of bromine.
| Property | Value |
|---|---|
| Molecular Formula | C21H13BrO5S |
| Molecular Weight | 457.3 g/mol |
| CAS Number | 929505-43-1 |
Anticancer Properties
Research indicates that compounds with structural similarities to 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exhibit significant anticancer activity. For instance, studies involving benzofuroxan derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
Case Study: Antitumor Activity
A study demonstrated that a related compound induced apoptosis in HuTu 80 (human duodenal adenocarcinoma) and exhibited selectivity indices greater than 10 compared to standard chemotherapeutics like Doxorubicin. This suggests that 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate could similarly affect cancer cells while sparing normal tissues.
Antimicrobial Properties
The antimicrobial activity of compounds in the same class has also been documented. For example, certain benzofuran derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the sulfonate group in 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate may enhance solubility and bioavailability, contributing to its antimicrobial efficacy.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
The biological activity of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- DNA Interaction : Some derivatives inhibit DNA synthesis or cause DNA damage, leading to cell death.
- Antioxidant Activity : The structure may facilitate redox reactions that contribute to its cytotoxic effects against tumor cells.
Comparative Analysis with Related Compounds
A comparative analysis highlights how 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate stands out due to its unique combination of functional groups.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Benzofuran core | Anticancer | High selectivity towards cancer cells |
| Compound B | Brominated phenol | Antimicrobial | Enhanced activity due to bromine |
| Compound C | Fluorinated benzene | Neuroprotective | Better blood-brain barrier penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
